molecular formula C16H16O4 B13345879 4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde

4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde

Katalognummer: B13345879
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: CMBWRNYDTHGTAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound characterized by its unique biphenyl structure. This compound features a hydroxyl group, two methoxy groups, a methyl group, and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Functional Groups: The hydroxyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst.

    Aldehyde Formation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Methanol and a strong acid catalyst for methoxylation.

Major Products Formed

    Oxidation: 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to its biphenyl core combined with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Eigenschaften

Molekularformel

C16H16O4

Molekulargewicht

272.29 g/mol

IUPAC-Name

5-(2,5-dimethoxyphenyl)-2-hydroxy-4-methylbenzaldehyde

InChI

InChI=1S/C16H16O4/c1-10-6-15(18)11(9-17)7-13(10)14-8-12(19-2)4-5-16(14)20-3/h4-9,18H,1-3H3

InChI-Schlüssel

CMBWRNYDTHGTAO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C2=C(C=CC(=C2)OC)OC)C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.